molecular formula C17H14O7 B1264192 2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione CAS No. 1029520-85-1

2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione

Cat. No. B1264192
M. Wt: 330.29 g/mol
InChI Key: TZARUQGWUTUJCN-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules with potential applications in various fields, including organic electronics. Its synthesis and characterization involve understanding its molecular structure, reactivity, and both physical and chemical properties to explore its potential applications fully.

Synthesis Analysis

The synthesis of related phenalene dione derivatives has been reported through various methods, demonstrating the versatility of synthetic approaches in creating complex molecular structures. For example, the synthesis of 7,8,15,16-tetraazaterrylene from phenalene-1,3-dione highlights a three-step process with potential application in organic electronics, showcasing the adaptability of phenalene dione derivatives for functional material development (Jian Fan et al., 2012).

Molecular Structure Analysis

The molecular structure of phenalene dione derivatives has been extensively studied, revealing insights into their solid-state structures. Investigations using solid-state NMR, single-crystal X-ray analyses, and quantum chemical calculations have provided detailed information on their structural configurations, demonstrating the importance of molecular structure analysis in understanding the properties and potential applications of these compounds (M. Marinov et al., 2014).

Chemical Reactions and Properties

Phenalene dione derivatives participate in a variety of chemical reactions, illustrating their reactivity and the potential to generate novel compounds. For instance, the reaction of N-methyl-1,2,4-triazoline-3,5-dione with tetracyclopropylethylene forms an unusual meso-ionic product, highlighting the unique chemical reactivity of these compounds and their utility in synthetic organic chemistry (D. Kim & K. O’Shea, 2004).

Physical Properties Analysis

The study of physical properties, such as photoluminescence, of phenalene dione derivatives has opened new avenues for their application in materials science. For example, oligo(3,6-phenanthrene ethynylenes) derived from phenalene dione exhibit high quantum yields and red-shifted emissions, indicating their potential as emissive materials (Jichao Li et al., 2013).

Chemical Properties Analysis

The chemical properties of phenalene dione derivatives, such as their ability to form complex structures with metals, are of significant interest. The formation of (phenalene)chromium tricarbonyl complexes through the reaction of phenalene with Cr(CO)3Py3/BF3·OEt2, for example, shows the potential of these compounds in organometallic chemistry and material science (N. Akhmedov et al., 1998).

Scientific Research Applications

  • Structural Analysis and Tautomeric Forms : The solid-state structures of phenalene-1,3-dione derivatives, including a focus on their tautomeric forms, were investigated using solid-state NMR, single crystal X-ray analyses, and quantum chemical calculations (Marinov et al., 2014).

  • Organic Electronics Applications : A facile synthesis method for 7,8,15,16-tetraazaterrylene (TAT) from phenalene-1,3-dione was reported, highlighting potential applications in organic electronics. The study provides insights into the single crystal structure and interplanar distances in these compounds (Fan et al., 2012).

  • Hydration and Chemical Reactivity Studies : Research on the hydration of indane-1,2,3-triones and related triones, including phenalene-1,2,3-trione, elucidated the structure of the transition state and provided insights into the kinetics and mechanism of hydration (Bowden & Rumpal, 1997).

  • Synthesis and Photochemical Reactions : The synthesis and photoreactions of spiro[cycloalkanephenalenes] were explored, showcasing the formation of compounds with potential relevance in polycyclic aromatic hydrocarbons and their derivatives (Hempenius et al., 2010).

  • Complex Formation in Organometallic Chemistry : A study on (phenalene)chromium tricarbonyl complexes discussed their synthesis, structure, and thermal rearrangements, contributing to the understanding of complex formation in organometallic chemistry (Akhmedov et al., 1998).

  • Chemical Synthesis and Characterization : The synthesis and characterization of various phenalenone derivatives and their reactivity were examined, which is crucial for understanding the chemistry of these compounds (Kuroki & Tsunashima, 1981).

Safety And Hazards

The safety and hazards associated with 2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione are not mentioned in the search results. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols3.


Future Directions

2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione holds immense potential for scientific research. With its multifunctional properties, it can be utilized in fields such as medicine, material science, and catalysis, opening new avenues for breakthrough discoveries1.


properties

IUPAC Name

2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-6-3-8(19)12-14-11(6)9(20)4-10(21)13(14)16(23)17(24,15(12)22)5-7(2)18/h3-4,19-21,24H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZARUQGWUTUJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C1C(=CC(=C3C(=O)C(C2=O)(CC(=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-demethyl FR-901235

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione
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Reactant of Route 6
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